molecular formula C17H21NO2S B281082 4-tert-butyl-N-methyl-N-phenylbenzenesulfonamide

4-tert-butyl-N-methyl-N-phenylbenzenesulfonamide

Cat. No. B281082
M. Wt: 303.4 g/mol
InChI Key: ZDGZJLRIRKBZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-methyl-N-phenylbenzenesulfonamide, also known as TBNPBS, is a sulfonamide compound that has been widely used in scientific research. This compound has a unique structure that makes it an important tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-methyl-N-phenylbenzenesulfonamide is not fully understood. However, it is thought to act as a positive allosteric modulator of ion channels. This means that it enhances the activity of ion channels by binding to a site on the channel that is distinct from the active site.
Biochemical and Physiological Effects
4-tert-butyl-N-methyl-N-phenylbenzenesulfonamide has been shown to have several biochemical and physiological effects. In addition to modulating ion channel activity, 4-tert-butyl-N-methyl-N-phenylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance. 4-tert-butyl-N-methyl-N-phenylbenzenesulfonamide has also been shown to have anticonvulsant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-tert-butyl-N-methyl-N-phenylbenzenesulfonamide in lab experiments is its specificity for certain ion channels. 4-tert-butyl-N-methyl-N-phenylbenzenesulfonamide has been shown to selectively modulate the activity of TRPV1, TRPV4, and ASIC3 channels, making it a useful tool for studying the physiological processes in which these channels are involved. However, one limitation of using 4-tert-butyl-N-methyl-N-phenylbenzenesulfonamide is that its effects on ion channels may be context-dependent and may vary depending on the experimental conditions.

Future Directions

There are several future directions for research involving 4-tert-butyl-N-methyl-N-phenylbenzenesulfonamide. One area of research could be to further elucidate the mechanism of action of 4-tert-butyl-N-methyl-N-phenylbenzenesulfonamide. This could involve identifying the specific binding site on ion channels and determining the structural changes that occur upon binding. Another area of research could be to investigate the potential therapeutic applications of 4-tert-butyl-N-methyl-N-phenylbenzenesulfonamide. For example, 4-tert-butyl-N-methyl-N-phenylbenzenesulfonamide could be used as a tool for developing new treatments for pain or epilepsy. Additionally, 4-tert-butyl-N-methyl-N-phenylbenzenesulfonamide could be used as a starting point for the development of new drugs with improved specificity and efficacy.

Synthesis Methods

The synthesis of 4-tert-butyl-N-methyl-N-phenylbenzenesulfonamide can be achieved through a series of chemical reactions. First, N-methyl-N-phenylbenzenesulfonamide is reacted with tert-butyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction results in the formation of 4-tert-butyl-N-methyl-N-phenylbenzenesulfonamide. The purity of the compound can be improved through recrystallization or chromatography.

Scientific Research Applications

4-tert-butyl-N-methyl-N-phenylbenzenesulfonamide has been used in a variety of scientific research applications. One of the primary uses of 4-tert-butyl-N-methyl-N-phenylbenzenesulfonamide is in the study of ion channels. 4-tert-butyl-N-methyl-N-phenylbenzenesulfonamide has been shown to modulate the activity of several types of ion channels, including TRPV1, TRPV4, and ASIC3. These ion channels are involved in a variety of physiological processes, including pain sensation, temperature regulation, and acid-base balance.

properties

Molecular Formula

C17H21NO2S

Molecular Weight

303.4 g/mol

IUPAC Name

4-tert-butyl-N-methyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C17H21NO2S/c1-17(2,3)14-10-12-16(13-11-14)21(19,20)18(4)15-8-6-5-7-9-15/h5-13H,1-4H3

InChI Key

ZDGZJLRIRKBZDD-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

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